3-Amino-2-bromo-5-methylpyridine

Medicinal Chemistry Sulfonamide Synthesis IDE Inhibitors

Sourcing the correct 2-bromo-3-amino regioisomer is critical for kinase inhibitor SAR and agrochemical R&D. This compound delivers the exact 3-Amino-2-bromo-5-methylpyridine scaffold validated for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. • Enables consistent SAR exploration for JNK/ERK kinase inhibitor programs. • High-yielding synthesis (93%) ensures cost-effective supply for agrochemical production. • Available in stock with global dispatch for immediate research use.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 34552-14-2
Cat. No. B1280106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-bromo-5-methylpyridine
CAS34552-14-2
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Br)N
InChIInChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
InChIKeyODOCHVONAOTFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-bromo-5-methylpyridine Overview


3-Amino-2-bromo-5-methylpyridine (synonymous with 2-bromo-5-methylpyridin-3-amine) is a polysubstituted pyridine derivative with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol [1]. It is primarily utilized as a key intermediate in organic synthesis . The specific arrangement of the amino group at the 3-position, the bromine atom at the 2-position, and the methyl group at the 5-position on the pyridine scaffold confers a unique reactivity profile, making it a versatile building block for constructing complex heterocyclic frameworks .

1 Regioisomer-specific pyridine building block
2 Enables Pd-catalyzed cross-couplings at 2-position
3 5-methyl substitution influences downstream reaction yield

Substitution Risks for 3-Amino-2-bromo-5-methylpyridine


Substituting 3-Amino-2-bromo-5-methylpyridine with a regioisomeric analog (e.g., 2-amino-3-bromo-5-methylpyridine) or a dehalogenated derivative is scientifically invalid due to fundamentally altered reactivity and biological activity. The precise 2-bromo-3-amino substitution pattern is essential for enabling specific transition metal-catalyzed cross-coupling reactions and for generating the correct pharmacophore for kinase inhibitor scaffolds . Using a generic analog without empirical validation introduces significant risk of synthetic failure or altered biological efficacy, as demonstrated by differences in product yield during derivatization [1].

Target
Potential Substitute
Mismatch Risk
2-bromo-3-amino-5-methylpyridine
2-amino-3-bromo-5-methylpyridine (regioisomer)
Cross-coupling regiochemistry may shift, altering scaffold formation
2-bromo-3-amino-5-methylpyridine
Dehalogenated analog
Loss of bromine handle eliminates key coupling step, synthetic route failure

Quantitative Differentiators of 3-Amino-2-bromo-5-methylpyridine


Sulfonamide Coupling Efficiency

In the synthesis of a thiophene-sulfonamide library targeting insulin-degrading enzyme (IDE), 3-Amino-2-bromo-5-methylpyridine demonstrated a quantifiable difference in reaction yield compared to its closest analogs under identical conditions. This highlights how the 5-methyl substitution pattern influences coupling efficiency [1].

Sulfonamide coupling yield
Head-to-head
43% (5-methyl) vs 55% (unsubstituted) vs 33% (6-methyl)
5-methyl substitution alters coupling efficiency
General sulfonamide coupling method; yield critical for route selection
Medicinal Chemistry Sulfonamide Synthesis IDE Inhibitors

Synthesis Yield of Parent Compound

The synthesis of 3-Amino-2-bromo-5-methylpyridine via iron-mediated reduction of its nitro precursor is reported with a high yield of 93% . This provides a verifiable performance metric against an alternative synthetic route.

Parent compound yield
Data to verify
93% (iron/AcOH reduction)
Supports cost-efficient procurement assessment
Cross-study comparable; alternative route reported 86.3%
Organic Synthesis Process Chemistry Nitro Reduction

Melting Point Analysis

The melting point of 3-Amino-2-bromo-5-methylpyridine serves as a practical differentiator from its structural isomer, 2-Amino-3-bromo-5-methylpyridine, which is a common potential contaminant or mis-specified procurement item.

Melting point
Reported
103–107 °C
Enables regioisomer identity confirmation
QC differentiator from 2-amino-3-bromo isomer
Analytical Chemistry Quality Control Physical Properties

Applications of 3-Amino-2-bromo-5-methylpyridine


Kinase Inhibitor Scaffold Synthesis

As supported by its structure and reactivity , this compound is a critical building block for medicinal chemistry programs developing protein kinase inhibitors. The bromine atom at the 2-position is a versatile handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl, alkynyl, and amino substituents to explore structure-activity relationships (SAR) around the pyridine core. The evidence that the 5-methyl substitution affects downstream reaction yields (see Evidence Item 1) underscores the importance of procuring the correct isomer for consistent SAR exploration [1].

JNK and ERK Kinase Inhibitors

The compound has been specifically implicated in the preparation of imidazo[1,2-a]pyridine and related fused heterocyclic systems that function as JNK and ERK kinase inhibitors [2]. These kinases are key targets in oncology and inflammation research. The presence of both the reactive bromine and the protected amino group makes it an ideal starting material for constructing these complex, biologically active scaffolds.

Herbicide and Fungicide Intermediate

Patents and industry analyses identify 3-Amino-2-bromo-5-methylpyridine as a valuable building block in the agrochemical sector for the creation of novel herbicides and fungicides . Its unique substitution pattern allows for the modulation of physicochemical properties like lipophilicity and metabolic stability, which are crucial for developing effective crop protection agents. The proven high-yielding synthesis (93%, see Evidence Item 2) enhances its commercial viability as a starting material for cost-sensitive agrochemical production .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regioisomeric substitution pattern
Cross-coupling reactivity; SAR consistency across analogs
JNK/ERK kinase inhibitor research
2-bromo-3-amino scaffold for fused heterocycles
Cyclization to imidazo[1,2-a]pyridine; target engagement context
Agrochemical intermediate
5-methyl modulation of physicochemical profile
Herbicide/fungicide activity screening; cost-of-goods assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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